![molecular formula C4H9NO2S B1656283 N-ethylethenesulfonamide CAS No. 51980-18-8](/img/structure/B1656283.png)
N-ethylethenesulfonamide
Overview
Description
Synthesis Analysis
While specific synthesis methods for N-ethylethenesulfonamide were not found in the search results, sulfenamides can be synthesized via copper-catalyzed nitrene-mediated S-amidation reaction of thiols with dioxazolones . This method is efficient, convenient, and broadly applicable .Molecular Structure Analysis
The molecular structure of N-ethylethenesulfonamide includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur . The InChI code for this compound is 1S/C4H9NO2S/c1-3-5-8(6,7)4-2/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of N-ethylethenesulfonamide include a molecular weight of 135.19 g/mol . It has a computed hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 135.03539970 g/mol . The topological polar surface area is 54.6 Ų .Scientific Research Applications
Industrial Chemical Disposition and Toxicity
N-ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE) is widely used in industrial applications. Its disposition and toxicity were studied, revealing that exposure to N-EtFOSE led to changes in oxidative stress markers and enzyme activities in animals (Xie et al., 2009).
Environmental Contamination
Perfluorooctanesulfonamides, likely byproducts of industrial use, have been detected in various food groups. These compounds are associated with paper and paperboard coatings used in food packaging (Tittlemier et al., 2006).
Rubber Modification
N-chlorothiosulfonamides, including derivatives of N-ethylethenesulfonamide, have applications in modifying ethylene-propylene-diene rubber (EPDM). This modification enhances the compatibility of EPDM in rubber blends, improving ozone resistance (Zhang et al., 2009).
Bioactivity in Plants
In plant biology, sulfonamide derivatives have been used to induce specific responses in Arabidopsis, providing a method for studying the effects of small molecules on plant physiology (Oh et al., 2017).
Organic Synthesis
Sulfonamide derivatives play a role in organic synthesis, such as in the base-free transfer hydrogenation of ketones. These compounds demonstrate the diversity of sulfonamide applications in chemical reactions (Ruff et al., 2016).
Biotransformation Studies
N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide, a derivative of N-ethylethenesulfonamide, has been studied for its biotransformation in animals. This research contributes to understanding the environmental and biological fate of these compounds (Xu et al., 2004).
properties
IUPAC Name |
N-ethylethenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-3-5-8(6,7)4-2/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZGSWYRSQTJHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579382 | |
Record name | N-Ethylethenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethylethenesulfonamide | |
CAS RN |
51980-18-8 | |
Record name | N-Ethylethenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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